Cas no 865376-76-7 (1H-Indole,6-(3-thienyl)-)

1H-Indole,6-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole,6-(3-thienyl)-
- 6-Thiophen-3-yl-1H-indole
- 1H-Indole,6-(3-thienyl)
- 6-(Thiophen-3-yl)-1H-indole
- 6-(3-Thienyl)-1H-indole (ACI)
- EN300-216602
- DTXSID70673164
- CS-0239645
- MFCD04114737
- SCHEMBL2461816
- SB39158
- DB-076679
- AKOS006292397
- 865376-76-7
-
- MDL: MFCD04114737
- インチ: 1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H
- InChIKey: NAIXVPHCNHBCOF-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=C3C(C=CN3)=CC=2)C=C1
計算された属性
- せいみつぶんしりょう: 199.04600
- どういたいしつりょう: 199.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44A^2
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 44.03000
- LogP: 3.89640
1H-Indole,6-(3-thienyl)- セキュリティ情報
1H-Indole,6-(3-thienyl)- 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole,6-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216602-1.0g |
6-(thiophen-3-yl)-1H-indole |
865376-76-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
eNovation Chemicals LLC | D968735-100mg |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 95% | 100mg |
$185 | 2024-07-28 | |
Chemenu | CM148763-1g |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 95% | 1g |
$619 | 2023-01-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-500mg |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
Chemenu | CM148763-1g |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 95% | 1g |
$574 | 2021-08-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-250mg |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 97% | 250mg |
1679.12CNY | 2021-05-08 | |
Enamine | EN300-216602-5.0g |
6-(thiophen-3-yl)-1H-indole |
865376-76-7 | 95% | 5.0g |
$1945.0 | 2023-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-50mg |
6-Thiophen-3-yl-1H-indole |
865376-76-7 | 97% | 50mg |
1060.05CNY | 2021-05-08 | |
1PlusChem | 1P004VL1-100mg |
6-(Thiophen-3-yl)-1H-indole |
865376-76-7 | 95% | 100mg |
$333.00 | 2025-02-21 | |
abcr | AB536925-1g |
6-Thiophen-3-yl-1H-indole; . |
865376-76-7 | 1g |
€856.30 | 2025-02-20 |
1H-Indole,6-(3-thienyl)- 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1H-Indole,6-(3-thienyl)-に関する追加情報
Comprehensive Overview of 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7): Properties, Applications, and Research Insights
The compound 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features combining an indole core and a thienyl substituent, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, organic electronics, and catalysis, aligning with current trends in sustainable and high-performance material development.
One of the key reasons for the growing interest in 1H-Indole,6-(3-thienyl)- lies in its molecular architecture. The indole-thienyl hybrid structure offers a balance of electron-rich and electron-deficient regions, which is crucial for applications in optoelectronic devices. Recent studies highlight its role in the design of organic light-emitting diodes (OLEDs) and photovoltaic cells, addressing the global demand for energy-efficient technologies. This aligns with frequent search queries like "indole derivatives for OLEDs" or "thienyl-indole applications," reflecting user curiosity about advanced functional materials.
In the pharmaceutical sector, 1H-Indole,6-(3-thienyl)- is investigated for its potential as a bioactive scaffold. The indole moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. When combined with the thienyl group, it may enhance binding affinity to biological targets, as seen in recent publications exploring kinase inhibitors and GPCR modulators. This resonates with trending searches such as "indole-based drug candidates 2024", demonstrating its relevance to cutting-edge therapeutic development.
Synthetic accessibility is another advantage of 1H-Indole,6-(3-thienyl)-. Modern cross-coupling reactions, particularly palladium-catalyzed methods, enable efficient large-scale production. Laboratories frequently optimize conditions like Suzuki-Miyaura coupling or C-H activation, topics often searched in academic and industrial contexts. The compound’s stability under various conditions also makes it suitable for high-throughput screening libraries, a hot topic in AI-driven drug discovery platforms.
Environmental and regulatory aspects further elevate the profile of 1H-Indole,6-(3-thienyl)-. Unlike many traditional intermediates, it demonstrates favorable green chemistry metrics, including reduced toxicity profiles and compatibility with biodegradable solvents. This positions it well for industries prioritizing ESG compliance, a frequently searched term in chemical manufacturing sectors. Researchers are also investigating its degradation pathways to address concerns about persistent organic pollutants (POPs).
Future directions for 1H-Indole,6-(3-thienyl)- research include its integration into metal-organic frameworks (MOFs) for gas storage and its potential in anticorrosion coatings. These applications respond to emerging search trends like "MOFs for carbon capture" and "smart coatings 2024", highlighting how fundamental chemistry intersects with global technological needs. Continuous innovation in characterization techniques, such as cryo-EM and machine learning-assisted synthesis planning, will further unlock its capabilities.
In summary, 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7) represents a multifaceted compound bridging diverse scientific disciplines. Its adaptability to structure-activity relationship (SAR) studies, compatibility with sustainable synthesis protocols, and applicability in next-generation technologies ensure its enduring relevance. For researchers and industry professionals, understanding this compound’s potential is essential to advancing innovations in both life sciences and material engineering.
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